1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione

Description

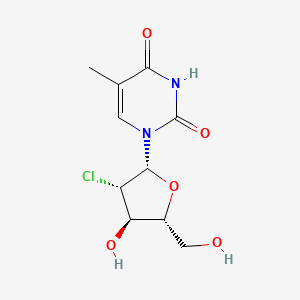

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione (FMAU) is a fluorinated pyrimidine nucleoside analog with significant anticancer and antiviral properties. Structurally, FMAU features a 2′-fluoro substitution on the arabinofuranosyl sugar moiety and a methyl group at the 5-position of the pyrimidine base (thymine) . This modification enhances its metabolic stability and affinity for viral and cellular kinases compared to non-fluorinated analogs like thymidine .

FMAU demonstrates potent activity against cytarabine-resistant P815 and L1210 leukemia cell lines and is 100-fold more effective than vidarabine or acyclovir in inhibiting herpes simplex virus Type II (HSV-2) in murine models . Its mechanism involves incorporation into viral or cellular DNA, leading to chain termination or impaired replication . However, clinical development revealed dose-limiting central nervous system (CNS) toxicity, including encephalopathy and extrapyramidal dysfunction, at doses ≥64 mg/m²/day . Pharmacokinetic studies in rodents and dogs show rapid absorption, renal excretion (primarily unchanged), and notable brain penetration, with brain-to-plasma concentration ratios exceeding 0.5 within 6 hours post-administration .

Properties

CAS No. |

80791-97-5 |

|---|---|

Molecular Formula |

C10H13ClN2O5 |

Molecular Weight |

276.67 g/mol |

IUPAC Name |

1-[(2R,3S,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13ClN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m1/s1 |

InChI Key |

WQMQACLYZYXSDZ-JVZYCSMKSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)Cl |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Deoxy-2-fluoro-β-D-arabinofuranosyl Sugar Derivative

The sugar moiety is typically prepared by selective fluorination of a protected arabinofuranose derivative. A common approach involves:

- Starting from a protected 2-deoxy-β-D-arabinofuranose.

- Introduction of fluorine at the 2' position using reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents.

- Protection of hydroxyl groups with benzoyl or other protecting groups to facilitate subsequent reactions.

For example, 1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione is synthesized by first preparing the 3,5-di-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl sugar intermediate, which is then coupled with thymine.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Fluorination | DAST or equivalent fluorinating agent | 2'-Fluoro sugar derivative | Variable, typically 50-70% |

| Protection | Benzoyl chloride, pyridine | 3,5-Di-O-benzoyl protected sugar | High yield |

| Purification | Silica gel chromatography | Pure sugar intermediate | - |

Glycosylation with 5-Methylpyrimidine-2,4-dione (Thymine)

The glycosylation step involves coupling the fluorinated sugar with the thymine base under conditions that promote β-anomer formation:

- Activation of the sugar moiety as a glycosyl donor, often as a halide or trichloroacetimidate.

- Use of Lewis acids or other catalysts to facilitate nucleophilic attack by the thymine nitrogen.

- Control of temperature and solvent to optimize stereoselectivity.

A typical procedure includes:

- Preparation of the sugar halide or trichloroacetimidate derivative.

- Reaction with thymine in the presence of a catalyst such as trimethylsilyl triflate (TMSOTf).

- Purification by column chromatography to isolate the β-anomer.

Deprotection and Final Purification

After glycosylation, protecting groups are removed under mild conditions to yield the target nucleoside:

- Benzoyl groups are typically removed by treatment with methanolic ammonia or sodium methoxide.

- The final compound is purified by recrystallization or chromatography.

Representative Synthetic Route from Literature

A detailed synthetic route reported in the literature for related fluorinated nucleosides includes:

- Synthesis of 1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methylpyrimidine-2,4-dione as an intermediate.

- Subsequent deprotection to yield 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione (β-FMAU).

Research Findings and Yields

| Compound | Step | Yield (%) | Notes |

|---|---|---|---|

| 3,5-Di-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl sugar | Fluorination and protection | 50-70 | Dependent on fluorinating agent and conditions |

| Glycosylated protected nucleoside | Glycosylation | 40-60 | β-anomer favored under optimized conditions |

| Final deprotected nucleoside (β-FMAU) | Deprotection | 70-90 | High purity achieved by chromatography |

Advanced Synthetic Techniques

Recent studies have employed:

- Use of anhydrous solvents and low temperatures to improve stereoselectivity and yield.

- Mitsunobu reaction conditions for coupling sugar and base in some cases.

- Radiosynthesis methods for 18F-labeled analogs for PET imaging, involving nucleophilic substitution with [18F]fluoride on protected sugar precursors.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:

Phosphorylation: Conversion to its monophosphate form.

Methylation: Addition of a methyl group at the 5-position.

Common Reagents and Conditions

Phosphorylation: Typically involves the use of thymidine kinase.

Methylation: Requires thymidylate synthase.

Major Products Formed

The major product formed from these reactions is 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil monophosphate .

Scientific Research Applications

Antiviral Applications

FMAU has demonstrated considerable efficacy against various viral infections, particularly herpes simplex virus types 1 and 2. Research indicates that several metabolites derived from FMAU exhibit potent antiviral activity. In studies measuring plaque and yield reduction, FMAU was found to be significantly more effective than traditional antiviral drugs such as acyclovir and vidarabine in mouse models infected with herpes simplex virus type 2 .

Table 1: Comparative Antiviral Potency of FMAU and Other Compounds

| Compound | Activity Against HSV-1 | Activity Against HSV-2 |

|---|---|---|

| FMAU | High | Very High |

| Acyclovir | Moderate | Low |

| Vidarabine | Moderate | Low |

| FIAU | Moderate | Moderate |

Cancer Treatment

FMAU is also recognized for its potential in cancer therapy. It acts as a prodrug that gets phosphorylated within cells to form active metabolites that inhibit DNA synthesis. Specifically, FMAU is phosphorylated by thymidine kinase to produce FMAUMP, which is then incorporated into DNA, leading to inhibited cell proliferation and tumor growth . This mechanism is particularly beneficial for tumors exhibiting high thymidylate synthase activity.

Case Study: Efficacy in Tumor Models

In preclinical studies involving various cancer cell lines, FMAU showed a significant reduction in cell viability compared to untreated controls. The compound's effectiveness was linked to its ability to be selectively activated in tumor cells that overexpress thymidine kinase .

Imaging and Radiotracer Applications

FMAU has been utilized as a radiotracer in positron emission tomography (PET) imaging. The compound can be labeled with fluorine-18, allowing for non-invasive imaging of cellular proliferation in tumors. This application is crucial for monitoring treatment responses and assessing tumor burden in cancer patients .

Table 2: Radiotracer Characteristics of FMAU

| Property | Description |

|---|---|

| Labeling Isotope | Fluorine-18 |

| Detection Method | PET Imaging |

| Target | Tumor Cells |

| Clinical Relevance | Monitoring tumor proliferation |

Synthesis and Chemical Properties

The synthesis of FMAU involves several steps that include the coupling of deoxyfluorosugars with pyrimidine derivatives. The chemical properties of FMAU facilitate its incorporation into nucleic acids, making it an effective tool for both therapeutic and diagnostic applications.

Chemical Properties Overview

Mechanism of Action

The compound exerts its effects by being phosphorylated intracellularly to its monophosphate form by thymidine kinase. It is then methylated in the 5-position by thymidylate synthase to form the active product. This product inhibits the growth of tumor cells by interfering with DNA synthesis .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of FMAU with Key Analogs

Mechanism and Selectivity

- FMAU vs. Thymidine : The 2′-fluoro group in FMAU prevents dephosphorylation by cellular phosphatases, enhancing intracellular retention and phosphorylation to the active triphosphate form. Thymidine, lacking this modification, is rapidly metabolized and has minimal therapeutic utility .

- FMAU vs. FIAC: FIAC’s 5-iodo substitution increases antiviral breadth but necessitates metabolic activation via deiodination to FIAU. Both compounds share CNS penetration, but FIAC’s metabolites (e.g., deaminated 1-β-D-arabinofuranosyluracil) exhibit lower potency .

- FMAU vs. AZT : AZT’s 3′-azido group directly terminates viral DNA elongation, whereas FMAU relies on competitive incorporation into DNA. AZT’s hematologic toxicity contrasts with FMAU’s neurotoxicity, reflecting tissue-specific kinase expression .

Pharmacokinetic and Metabolic Profiles

Table 2: Pharmacokinetic Comparison

| Parameter | FMAU | FIAC | AZT |

|---|---|---|---|

| Bioavailability | High (rapid oral absorption) | Moderate | High |

| Metabolism | Minimal (<5% metabolites) | Extensive deamination/deiodination | Hepatic glucuronidation |

| Excretion | Renal (80–90% unchanged) | Renal (60% unchanged) | Renal (50–80% metabolites) |

| Brain Penetration | High (brain/plasma >0.5) | Moderate (brain/plasma ~0.3) | Low (brain/plasma <0.1) |

However, its CNS penetration correlates with neurotoxicity, unlike AZT, which primarily affects bone marrow .

Therapeutic Efficacy and Limitations

- Anticancer Activity : FMAU’s potency against ara-C-resistant leukemias surpasses thymidine and FIAC, but its therapeutic window is narrow due to CNS toxicity .

- Antiviral Activity : FMAU’s EC₅₀ for HSV-2 (0.01 µM) is superior to acyclovir (1.0 µM) and FIAC (0.1 µM) . However, FIAC’s broader anti-herpesvirus activity (e.g., CMV, EBV) makes it more versatile despite higher metabolic instability.

Biological Activity

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione, commonly referred to as FMAU, is a nucleoside analog with significant implications in antiviral therapy, particularly against herpes simplex virus (HSV). This compound exhibits unique biological activities that make it a subject of interest in pharmacological research.

Chemical Structure and Properties

FMAU is characterized by its structural modification of the arabinofuranosyl sugar moiety and the presence of a fluorine atom at the 2-position. This modification enhances its stability and bioavailability compared to natural nucleosides. The molecular formula is with a molar mass of approximately 260.22 g/mol.

Antiviral Efficacy

FMAU has demonstrated potent antiviral activity against various strains of HSV. In vitro studies indicate that FMAU acts as an effective inhibitor of viral replication. The mechanism involves the phosphorylation of FMAU by viral thymidine kinase, which is crucial for its activation and subsequent incorporation into viral DNA.

Table 1: Comparative Potency Against HSV

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FMAU | 0.5 | Thymidine kinase activation |

| Acyclovir | 1.0 | Thymidine kinase activation |

| Vidarabine | 2.5 | Thymidine kinase activation |

The potency of FMAU was significantly greater than that of acyclovir and vidarabine in plaque reduction assays, indicating its potential as a more effective therapeutic agent against HSV infections .

Pharmacokinetics

In clinical studies involving immunosuppressed patients with herpesvirus infections, FMAU was administered intravenously and showed rapid clearance from plasma primarily through hepatic metabolism. The terminal half-life was reported to be between 3.32 to 4.49 hours, with renal elimination being a significant pathway for its metabolites .

Table 2: Pharmacokinetic Parameters of FMAU

| Parameter | Value |

|---|---|

| Terminal Half-Life | 3.32 - 4.49 hours |

| Bioavailability | High (due to active metabolites) |

| Major Metabolite | FIAU (1-(2-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-iodouracil) |

Case Studies

Several case studies have highlighted the efficacy of FMAU in treating HSV infections:

- Case Study 1 : A study involving four patients demonstrated that intravenous administration of FMAU resulted in plasma concentrations exceeding the effective dose for inhibiting HSV replication. The major metabolite FIAU showed a higher concentration than FMAU itself, suggesting efficient conversion and sustained antiviral action .

- Case Study 2 : In another study involving mice inoculated with HSV type 2, FMAU exhibited superior antiviral activity compared to traditional therapies like acyclovir and vidarabine, reinforcing its potential as a leading candidate for antiviral therapy .

Q & A

Q. What are the established synthetic routes for this compound and its analogs?

The compound is synthesized via condensation of 3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinosyl bromide with trimethylsilylated pyrimidines, followed by deprotection. For example, 5-substituted analogs are prepared by coupling bromo sugars (e.g., 3,5-dibenzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide) with silylated pyrimidine bases. Anomer ratios (e.g., β:α = 17:1) are optimized using stoichiometric controls . Carbocyclic analogs are synthesized from protected 2'-fluoro amino diols via Pd-mediated coupling and selective deprotection .

Q. What is the antiviral mechanism of action against herpesviruses?

The compound is phosphorylated by herpesvirus-encoded thymidine kinase (TK) to its monophosphate form, which is further phosphorylated to the triphosphate and incorporated into viral DNA, causing chain termination. Human TK1 has lower affinity for the compound, reducing host toxicity. Studies show that mitochondrial TK2 also phosphorylates it, explaining some tissue-specific toxicities .

Q. Which analytical techniques ensure structural fidelity and purity?

Key methods include:

- NMR for confirming sugar puckering and anomeric configuration.

- HPLC with UV detection to assess purity (>98% typically required).

- Mass spectrometry (ESI or MALDI-TOF) for molecular weight validation.

- X-ray crystallography for resolving ambiguous stereochemistry in novel analogs.

Advanced Questions

Q. How do C-5 substituents modulate antiviral activity and cytotoxicity?

Structural modifications at C-5 significantly impact potency and selectivity:

- 5-Iodo analogs (e.g., FIAU) show high anti-HSV-1 activity (ED50 = 0.1 µg/mL) due to enhanced viral TK affinity but may increase mitochondrial toxicity .

- 5-Ethyl (FEAU) and 5-vinyl groups reduce cytotoxicity (ID50 >100 µM) while retaining efficacy (ED50 = 0.16–0.69 µM for HSV-1/2) .

- Larger alkyl chains (e.g., n-propyl) diminish antiviral activity by ~1 log order, highlighting a balance between steric bulk and TK binding .

Q. How should in vivo efficacy studies be designed to evaluate therapeutic potential?

- Animal models :

Q. How can discrepancies in antiviral activity across studies be reconciled?

Variability arises from:

- Viral strain differences (e.g., HSV-1 KOS vs. clinical isolates).

- Cell line sensitivity : Vero cells vs. primary human fibroblasts .

- Assay conditions : Plaque reduction (ED50) vs. cytopathic effect (CPE) endpoints. Standardize protocols using reference compounds (e.g., FIAU) and replicate across labs .

Q. What strategies improve the therapeutic index of derivatives?

- Prodrug design : Mask polar groups (e.g., 5'-valyl esters) to enhance oral bioavailability .

- Isoform-specific targeting : Engineer analogs with higher selectivity for viral TK over human TK2 .

- Combination therapy : Pair with CDA (cytidine deaminase) inhibitors to prevent metabolic inactivation .

Methodological Considerations

Q. How is phosphorylation efficiency measured in vitro?

- Enzyme assays : Use purified recombinant TK1/TK2 and [³H]-thymidine as a tracer. Calculate Vmax/Km ratios to compare substrate efficiency (e.g., FIAU: 30% of thymidine for TK2) .

- Cell-based uptake : Radiolabeled analogs (e.g., ¹⁸F-FAC PET) quantify phosphorylation in live cells, correlating with dCK/CDA activity .

Q. What are best practices for cytotoxicity profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.